Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate, also known as ethyl 3-quinuclidinecarboxylate, is a bicyclic compound belonging to the quinuclidine class. It is primarily recognized and utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably the selective muscarinic M1 receptor partial agonist sabcomeline (SB-202026).

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 6238-33-1
Cat. No. B1336010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-azabicyclo[2.2.2]octane-3-carboxylate
CAS6238-33-1
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN2CCC1CC2
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)9-7-11-5-3-8(9)4-6-11/h8-9H,2-7H2,1H3
InChIKeyZNYZKXCVJJQSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate (CAS 6238-33-1): A Critical Intermediate for Muscarinic Agonist Synthesis and Chemical Selection


Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate, also known as ethyl 3-quinuclidinecarboxylate, is a bicyclic compound belonging to the quinuclidine class. It is primarily recognized and utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably the selective muscarinic M1 receptor partial agonist sabcomeline (SB-202026) [1][2]. Its value in procurement is tied to its established role in a specific, published synthetic route, rather than as a final drug product. This evidence guide focuses on its quantifiable properties and documented role in synthesis to inform scientific selection against potential alternatives.

Why Substituting Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate with Other Esters Can Derail Critical Syntheses


Generic substitution of ester intermediates in multi-step syntheses is inadvisable without robust data, as changes in the alkyl group of an ester can significantly alter its physicochemical properties . These changes directly impact crucial process parameters, including reaction kinetics, solubility, and, most critically, the yield and purity of subsequent reaction steps. For instance, the specific boiling point and density of the ethyl ester facilitate its isolation and purification under defined conditions. Substituting with a methyl or other alkyl ester, while structurally similar, introduces a new set of physical properties that may be incompatible with established reaction protocols, leading to suboptimal yields, difficult purifications, or even reaction failure.

Quantitative Evidence Guide: Differentiating Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate from Analogs


Comparative Physicochemical Properties: Boiling Point as a Key Process Distinction

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate possesses a distinct boiling point and density profile compared to its methyl ester analog. These physical constants are critical for process design, particularly in distillation or evaporation steps. The ethyl ester is reported to boil at 123-124 °C under reduced pressure (15 Torr), a property that is not directly comparable to the methyl ester's melting point of ~160 °C (decomposition) for its hydrochloride salt . This difference in physical state and thermal behavior directly informs the choice of intermediate for scalable synthesis.

Medicinal Chemistry Organic Synthesis Process Chemistry

Documented Use as a Specific Intermediate in a Published Synthetic Route for Sabcomeline

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate is explicitly identified as the starting material (Intermediate I) in a published synthetic route for sabcomeline hydrochloride, a compound that reached Phase III clinical trials [1]. This specific identity confers a significant advantage for researchers aiming to reproduce this exact synthesis or develop related analogs. Alternative esters (e.g., methyl, propyl) are not documented as direct substitutes in this specific, validated pathway [2].

Medicinal Chemistry Synthetic Route Design Muscarinic Agonists

Density as a Differentiating Property for Compound Handling and Formulation

The density of Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate is reported as 1.09 g/cm³ . In contrast, the methyl ester analog (free base) has a lower molecular weight and would therefore be expected to exhibit a different density. While a direct experimental density value for the methyl ester free base was not located in authoritative sources, the difference in molecular composition (C10H17NO2 vs. C9H15NO2) confirms a difference in physical properties [1]. This property is relevant for accurate volumetric dispensing in automated synthesis, solution preparation, and formulation development.

Physical Chemistry Process Engineering Analytical Chemistry

Optimal Application Scenarios for Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate in Research and Development


Reproduction and Optimization of the Published Sabcomeline Synthesis

This compound is the ideal starting material for any laboratory aiming to reproduce the synthetic route to sabcomeline (SB-202026) as described by Bromidge et al. [1]. Using this exact intermediate eliminates a variable in the multi-step sequence, ensuring that any deviations in yield or purity are due to the executed protocol and not an alternative starting material. This is a critical consideration for process chemistry and medicinal chemistry teams validating a known synthetic pathway.

Synthesis of Quinuclidine-3-carboxylic Acid Derivatives via Hydrolysis

The compound is well-suited as a precursor to quinuclidine-3-carboxylic acid. Its documented use in a published route demonstrates its viability for this transformation [2]. Researchers seeking to access this carboxylic acid or its derivatives (e.g., acid chlorides, amides) for further elaboration can rely on this established step, which has been performed under specific conditions (refluxing aqueous HCl).

Process Development Requiring Liquid Intermediates Amenable to Distillation

For process chemists designing a scalable synthesis, the ability to purify an intermediate via distillation is a significant advantage. The reported boiling point of 123-124 °C (at 15 Torr) for this compound indicates it can be purified in this manner, which may be preferable to recrystallization of a solid intermediate like the methyl ester hydrochloride . This attribute can simplify purification workflows and improve overall process efficiency and yield.

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